Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate is a chemical compound with the molecular formula C₁₁H₁₁NO₄S It is known for its unique structure, which includes an isothiocyanate group attached to a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate typically involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with thiophosgene in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then esterified with methanol to yield the final product. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Thioureas, thiocarbamates, and other derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amines and related compounds.
Scientific Research Applications
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-isothiocyanato-4-methoxybenzoate
- Methyl 2-isothiocyanato-5-methoxybenzoate
- Methyl 2-isothiocyanato-3,4-dimethoxybenzoate
Uniqueness
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The specific positioning of these groups can affect the compound’s ability to interact with various targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-isothiocyanato-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-14-9-4-7(11(13)16-3)8(12-6-17)5-10(9)15-2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPMBOPZUDGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N=C=S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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